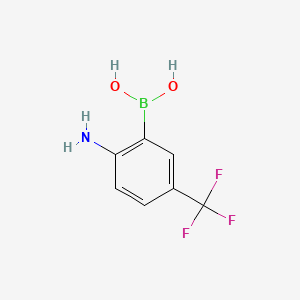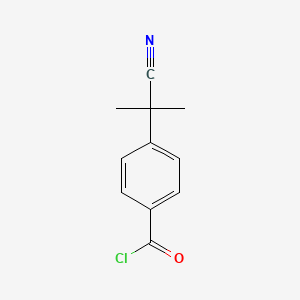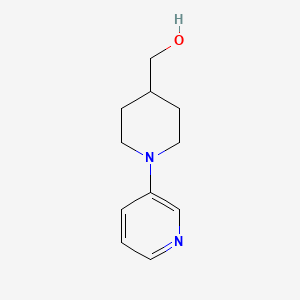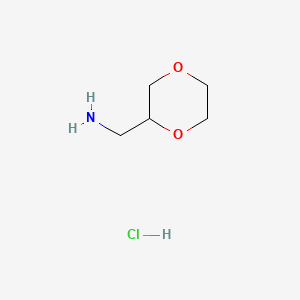
(2-Amino-5-(trifluorométhyl)phényl)acide boronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C7H7BF3NO2. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with an amino group and a trifluoromethyl group. It is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to its ability to form stable carbon-carbon bonds under mild conditions .
Applications De Recherche Scientifique
(2-Amino-5-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.
Mécanisme D'action
Target of Action
The primary target of (2-Amino-5-(trifluoromethyl)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The SM cross-coupling reaction involves two main steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . This is followed by transmetalation, where the boronic acid group is transferred from boron to palladium .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond . This is a crucial step in many organic synthesis reactions, including the synthesis of pharmaceuticals and other complex organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-(trifluoromethyl)phenyl)boronic acid typically involves the reaction of the corresponding bromobenzaldehyde with a boronic acid derivative. A common method includes a two-step reaction where the bromobenzaldehyde is first converted to the corresponding boronic acid ester, followed by hydrolysis to yield the boronic acid .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Amino-5-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol.
Substitution: The amino and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenylboronic acids.
Comparaison Avec Des Composés Similaires
- 3,5-Bis(trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 5-Trifluoromethyl-2-formylphenylboronic acid
Comparison: (2-Amino-5-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both an amino group and a trifluoromethyl group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it particularly useful in specific synthetic applications. Compared to other similar compounds, it offers enhanced reactivity and selectivity in certain reactions, such as Suzuki-Miyaura coupling .
Propriétés
IUPAC Name |
[2-amino-5-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3NO2/c9-7(10,11)4-1-2-6(12)5(3-4)8(13)14/h1-3,13-14H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIGUIVUUCIHGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Dibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B591449.png)
![N-1-Naphthalenyl-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide](/img/structure/B591451.png)

![4-Hydroxy-2-(hydroxymethyl)-3-methoxy-N-[2-[3-methoxy-4-(phenylmethoxy)phenyl]ethyl]-benzeneacetamid](/img/new.no-structure.jpg)





![2-[2-[(2-amino-2-carboxyethyl)amino]-2-oxoethyl]-4-[2-[(4-carboxy-4-oxobutanoyl)amino]ethylamino]-2-hydroxy-4-oxobutanoic acid](/img/structure/B591466.png)
![(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride](/img/structure/B591468.png)

